methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate
Description
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is a polyfunctional pyran derivative characterized by:
- A pyran core substituted with amino (NH₂), cyano (CN), and ester (COOCH₃) groups.
- A 2-(2-methoxy-2-oxoethyl) side chain at position 2, introducing an additional ester moiety.
- A 3-(trifluoromethyl)phenyl group at position 4, imparting strong electron-withdrawing effects.
Molecular Formula: C₁₉H₁₈F₃N₂O₆ (calculated)
Molecular Weight: 436.35 g/mol (calculated).
Key Features: The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the ester groups contribute to solubility and reactivity .
Properties
IUPAC Name |
methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O5/c1-26-13(24)7-12-15(17(25)27-2)14(11(8-22)16(23)28-12)9-4-3-5-10(6-9)18(19,20)21/h3-6,14H,7,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFTYKCHNGRASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120713 | |
| Record name | Methyl 6-amino-5-cyano-3-(methoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865660-06-6 | |
| Record name | Methyl 6-amino-5-cyano-3-(methoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865660-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-5-cyano-3-(methoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is a compound belonging to the pyran class of heterocyclic compounds, which are recognized for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and antioxidant activities.
Antimicrobial Activity
Recent studies have demonstrated that various pyran derivatives exhibit significant antimicrobial properties. For instance, a related compound, methyl-6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate, showed antimicrobial activity comparable to chloramine against various pathogens . The structural features of pyran compounds are crucial for their activity, with modifications leading to enhanced efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of pyran derivatives has been extensively researched. Compounds containing the 4H-pyran scaffold have been identified as effective inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. For example, specific derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents in HCT-116 colorectal cancer cells, indicating strong antiproliferative effects . The mechanism involves the induction of apoptosis through caspase activation and downregulation of CDK2 expression .
Antioxidant Activity
The antioxidant properties of this compound can be attributed to its ability to scavenge free radicals. Studies have shown that certain pyran derivatives demonstrate high DPPH scavenging activity, which is indicative of their potential as antioxidants . The structure-activity relationship (SAR) suggests that specific functional groups enhance this activity.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be linked to its molecular structure. Key features influencing its activity include:
- Amino Group : Enhances solubility and reactivity.
- Cyano Group : Contributes to electron-withdrawing properties, increasing biological potency.
- Trifluoromethyl Phenyl Ring : Provides lipophilicity, aiding in membrane permeability.
Case Studies
- Anticancer Efficacy : In vitro studies on HCT-116 cells revealed that compounds similar to methyl 6-amino derivatives significantly inhibited cell proliferation with IC50 values ranging from 75.1 to 85.88 µM .
- Antimicrobial Screening : A comparative study highlighted that certain pyran derivatives exhibited zones of inhibition against common pathogens, with effective concentrations leading to notable antibacterial action .
Data Tables
| Activity Type | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | 4d | 75.1 | CDK2 Inhibition |
| Antimicrobial | Methyl Derivative | Comparable to chloramine | Cell Membrane Disruption |
| Antioxidant | 4j | EC50 = 0.072 mM | Free Radical Scavenging |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyran ring and aryl group significantly influence properties such as solubility, melting point, and intermolecular interactions.
Key Observations :
Crystallographic and Hirshfeld Surface Analyses
- Ethyl 4-(2-chlorophenyl) Derivative : N–H⋯O hydrogen bonds form infinite chains, while π–π stacking of phenyl groups contributes to layered packing.
- Energy Frameworks : Intermolecular interaction energies (electrostatic, dispersion) vary with substituents; nitro groups increase electrostatic contributions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Multistep synthesis involving multicomponent reactions (MCRs) is common for pyran derivatives. For example, analogous compounds are synthesized via four-component reactions in water or polar aprotic solvents (e.g., DMF) under reflux . Key steps include cyclocondensation of aldehydes, malononitrile, and active methylene compounds. Optimization involves adjusting stoichiometry (e.g., 1:1:1 molar ratios), temperature (70–100°C), and catalysts (e.g., piperidine). Purity can be enhanced via recrystallization from ethanol or chromatography .
Q. How can the structure of this compound be confirmed, and what analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR : and NMR to identify proton environments (e.g., amino, cyano, trifluoromethyl groups) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (ester C=O) confirm functional groups .
- X-ray crystallography (if crystals form) for absolute configuration determination .
Q. What are the primary reactivity patterns of this compound under basic or acidic conditions?
- Methodological Answer : The cyano and ester groups are susceptible to hydrolysis. Under acidic conditions, the cyano group may convert to a carboxylic acid, while basic conditions can saponify the ester to a carboxylate. The trifluoromethylphenyl group enhances stability, but the amino group may undergo acylation or alkylation. Controlled experiments in buffered solutions (pH 3–10) with monitoring via TLC or HPLC are advised .
Advanced Research Questions
Q. How does the trifluoromethylphenyl substituent influence the compound’s electronic and steric properties in supramolecular interactions?
- Methodological Answer : Computational studies (DFT, molecular docking) can model the electron-withdrawing effect of the CF group, which enhances electrophilicity at the pyran ring. Steric effects from the 3-(trifluoromethyl)phenyl group may hinder π-π stacking. Compare with analogs (e.g., 4-methylphenyl or unsubstituted phenyl) using X-ray diffraction or NMR titration to quantify interaction strengths .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyran core?
- Methodological Answer : Regioselective modifications (e.g., at C-2 or C-4) require protecting group strategies. For example:
- Protect the amino group with Boc (di-tert-butyl dicarbonate) to direct electrophilic attacks to the cyano or ester positions .
- Use transition-metal catalysts (e.g., Pd) for cross-coupling at the trifluoromethylphenyl ring .
- Monitor reaction progress with NMR to track CF group stability .
Q. How can stability studies under varying temperatures and solvents guide storage and handling protocols?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal stability : Heat samples (50–100°C) in sealed vials and analyze decomposition via HPLC. Pyran derivatives often degrade via ring-opening at >80°C .
- Solvent compatibility : Test solubility and stability in DMSO, methanol, and water. Esters may hydrolyze in aqueous buffers; use anhydrous DMSO for long-term storage .
- Light sensitivity : UV-vis spectroscopy to assess photodegradation; store in amber vials if needed .
Q. What computational models predict the compound’s potential as a kinase inhibitor or bioactive agent?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to kinase ATP pockets (e.g., EGFR or CDK2). The trifluoromethyl group may enhance hydrophobic interactions .
- QSAR studies : Coralate electronic descriptors (HOMO/LUMO energies) with bioactivity data from analogs. For example, pyran-3-carboxylates with electron-withdrawing groups show higher inhibitory potency .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports high yields (~80%) for analogous pyrans using water-based MCRs, while notes lower yields (~50%) in nonpolar solvents. Resolution: Solvent polarity and catalyst selection critically impact cyclization efficiency .
- Stability in Protic vs. Aprotic Media : Conflicting data on ester hydrolysis rates may arise from pH variations. Resolution: Standardize buffer conditions (e.g., pH 7.4 for physiological studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
